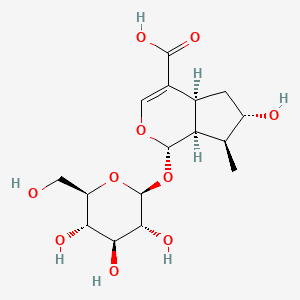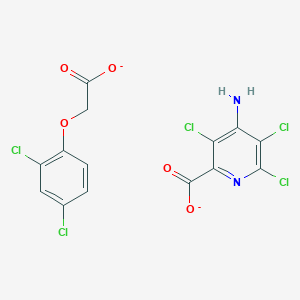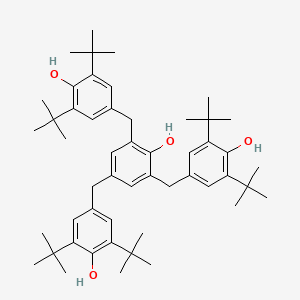
Thénilchlore
Vue d'ensemble
Description
Thenylchlor, chemically known as 2-Chloro-N-(3-methoxy-2-thenyl)-2′,6′-dimethylacetanilide, is a compound that has been studied for its impact on biosynthesis processes, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. It acts by inhibiting the elongase enzyme involved in the extension of fatty acid chains beyond C18, a crucial step for the formation of VLCFAs in both algae and higher plants. This action of Thenylchlor suggests its potential as a herbicide, given its ability to disrupt essential fatty acid biosynthesis in plants (Takahashi et al., 2001).
Synthesis Analysis
Research on Thenylchlor and related compounds has focused on their synthesis and the resulting chemical properties. One approach has been the halogenation of cobaloximes, including those with thenyl groups, demonstrating that Co-C bond cleavage occurs in certain thenyl cobaloximes under specific conditions, which might be relevant for understanding the synthesis and reactions of compounds like Thenylchlor (Gupta & Roy, 1984).
Molecular Structure Analysis
The molecular structure of Thenylchlor, as with many organic compounds, is integral to its function and interactions with biological molecules. Studies on similar compounds have focused on molecular structures to understand their physical and chemical behavior, including how structural variations can affect their biological activity and interactions with enzymes or receptors involved in fatty acid biosynthesis (Tsurumaki et al., 2008).
Chemical Reactions and Properties
Thenylchlor's chemical reactions, particularly its role as an inhibitor, suggest specific interactions with enzyme systems. This interaction is crucial for its herbicidal activity, where the structure of Thenylchlor plays a significant role in its efficacy as an elongase inhibitor. Such interactions are a focus of research, looking at how structural elements of Thenylchlor and similar compounds mediate their inhibitory effects on VLCFA biosynthesis (Takahashi et al., 2001).
Physical Properties Analysis
Understanding the physical properties of Thenylchlor, including its solubility, vapor pressure, and other thermodynamic properties, is essential for its application and environmental fate. Research into similar compounds has provided insights into how physical and chemical properties correlate with environmental behavior and bioactivity, offering a basis for predicting Thenylchlor's behavior in biological and environmental contexts (Li et al., 2003).
Chemical Properties Analysis
The chemical properties of Thenylchlor, including its reactivity and stability, are fundamental to its function as a biochemical inhibitor and potential herbicide. Studies have focused on the chemical properties of related compounds to understand their interactions with biological systems, environmental stability, and degradation pathways. These properties are crucial for assessing the potential environmental impact and efficacy of Thenylchlor as an agricultural chemical (McKinneyl & Wailer, 1994).
Applications De Recherche Scientifique
Étude de l'activité herbicide et de la mobilité dans le sol
Des recherches ont été menées sur l'activité herbicide du Thénilchlore appliqué au sol et sa mobilité dans différents types de sols de rizières {svg_1}. Les études se concentrent sur la manière dont l'efficacité du this compound et son mouvement à travers le sol peuvent influencer sa capacité à contrôler la croissance de certaines mauvaises herbes, telles que l'Echinochloa crus-galli {svg_2}.
Mécanisme D'action
Target of Action
Thenylchlor is a herbicide that primarily targets annual grasses and broad-leaved weeds in rice crops . The compound’s primary target is the process of protein synthesis within these plants .
Mode of Action
Thenylchlor operates by being absorbed through the roots of the plants. It then blocks protein synthesis, thereby inhibiting cell division . This mode of action is also known as the inhibition of very long chain fatty acids (VLCFA), which is crucial for cell division .
Biochemical Pathways
It is known that the compound interferes with the process of protein synthesis, which is a critical pathway for cell growth and division . This disruption leads to the inhibition of cell division, effectively controlling the growth of the targeted weeds.
Pharmacokinetics
It is known that the compound is slightly mobile and has a medium potential for particle-bound transport These properties suggest that Thenylchlor can be absorbed and distributed within the plant system to exert its herbicidal effects
Result of Action
The primary result of Thenylchlor’s action is the inhibition of cell division in the targeted plants. By blocking protein synthesis, the compound prevents the cells from dividing and growing . This leads to the effective control of weed growth in the treated areas.
Action Environment
The efficacy and stability of Thenylchlor can be influenced by various environmental factors. For instance, the compound’s mobility in soil can affect its absorption by plant roots . Additionally, the compound’s efficacy can vary depending on the specific characteristics of the soil in which it is applied
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Thenylchlor plays a significant role in biochemical reactions by inhibiting protein synthesis and cell division. It interacts with various enzymes and proteins, particularly those involved in the synthesis of very long chain fatty acids (VLCFA). The inhibition of VLCFA synthesis disrupts cell division, leading to the herbicidal effects of Thenylchlor . Additionally, Thenylchlor is absorbed through the roots of plants, where it exerts its effects by blocking protein synthesis .
Cellular Effects
Thenylchlor affects various types of cells and cellular processes. In plant cells, it inhibits cell division by blocking protein synthesis, which is crucial for cell growth and development . This inhibition leads to the suppression of weed growth, making Thenylchlor an effective herbicide. Furthermore, Thenylchlor influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the synthesis of essential proteins and fatty acids .
Molecular Mechanism
The molecular mechanism of Thenylchlor involves its binding interactions with specific enzymes and proteins. Thenylchlor inhibits the synthesis of very long chain fatty acids by blocking the activity of enzymes involved in this pathway . This inhibition leads to a disruption in cell division and protein synthesis, ultimately resulting in the herbicidal effects of Thenylchlor. Additionally, Thenylchlor may affect gene expression by altering the transcription and translation processes required for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thenylchlor can change over time. The stability and degradation of Thenylchlor are influenced by various factors, including temperature and exposure to light . Long-term studies have shown that Thenylchlor can have lasting effects on cellular function, particularly in inhibiting cell division and protein synthesis . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of Thenylchlor’s action.
Dosage Effects in Animal Models
The effects of Thenylchlor vary with different dosages in animal models. At lower doses, Thenylchlor may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached for Thenylchlor to exert its herbicidal action effectively. Excessive dosages can result in toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
Thenylchlor is involved in metabolic pathways that include the synthesis and degradation of very long chain fatty acids . It interacts with enzymes and cofactors that are essential for these pathways, leading to the inhibition of fatty acid synthesis and disruption of cellular metabolism . The effects of Thenylchlor on metabolic flux and metabolite levels are significant, as it alters the balance of essential biomolecules required for cell growth and function .
Transport and Distribution
Within cells and tissues, Thenylchlor is transported and distributed through various mechanisms. It is absorbed through the roots of plants and then translocated to different parts of the plant where it exerts its herbicidal effects . The transporters and binding proteins involved in the movement of Thenylchlor play a crucial role in its localization and accumulation within the plant tissues . This distribution is essential for the effective action of Thenylchlor as a herbicide.
Subcellular Localization
The subcellular localization of Thenylchlor is primarily within the cytoplasm and organelles involved in protein synthesis and fatty acid metabolism . It targets specific compartments within the cell, where it inhibits the activity of enzymes and disrupts cellular processes. The localization of Thenylchlor is directed by targeting signals and post-translational modifications that ensure its effective action within the cell .
Propriétés
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-5-4-6-12(2)16(11)18(15(19)9-17)10-14-13(20-3)7-8-21-14/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWQYMVPYJGPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058227 | |
| Record name | Thenylchlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96491-05-3 | |
| Record name | Thenylchlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96491-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thenylchlor [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096491053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thenylchlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THENYLCHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ET5RE8I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)






![2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride](/img/structure/B1199933.png)



![(2S)-2-amino-5-[(2-ethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B1199941.png)

